(R)-1-(3-Chloro-5-fluorophenyl)ethanamine

CAS No.: 1217475-54-1

Cat. No.: VC2805868

Molecular Formula: C8H9ClFN

Molecular Weight: 173.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217475-54-1 |

|---|---|

| Molecular Formula | C8H9ClFN |

| Molecular Weight | 173.61 g/mol |

| IUPAC Name | (1R)-1-(3-chloro-5-fluorophenyl)ethanamine |

| Standard InChI | InChI=1S/C8H9ClFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 |

| Standard InChI Key | BVVJDCFVSXSRBB-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)Cl)F)N |

| SMILES | CC(C1=CC(=CC(=C1)Cl)F)N |

| Canonical SMILES | CC(C1=CC(=CC(=C1)Cl)F)N |

Introduction

Chemical Structure and Properties

Structural Identification and Basic Information

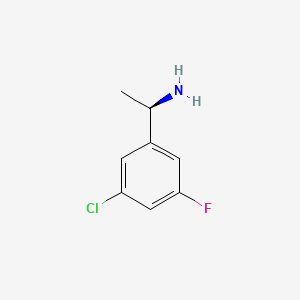

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine contains a phenyl ring substituted with chlorine at position 3 and fluorine at position 5, connected to an ethylamine group with R-stereochemistry at the alpha carbon. This specific stereochemical arrangement plays a crucial role in its biological activity and chemical reactivity.

| Parameter | Information |

|---|---|

| Chemical Name | (R)-1-(3-Chloro-5-fluorophenyl)ethanamine |

| CAS Number | 1217475-54-1 |

| Molecular Formula | C8H9ClFN |

| Molecular Weight | 173.61 g/mol |

| IUPAC Name | (1R)-1-(3-chloro-5-fluorophenyl)ethanamine |

| Standard InChI | InChI=1S/C8H9ClFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 |

| Standard InChIKey | BVVJDCFVSXSRBB-RXMQYKEDSA-N |

| Isomeric SMILES | CC@HN |

Physical and Chemical Properties

The compound exists as a free amine, but is also commonly encountered as a hydrochloride salt (CAS: 1820574-01-3), which enhances its stability and solubility in aqueous solutions. The hydrochloride salt form has a molecular weight of 210.07 g/mol and a molecular formula of C8H10Cl2FN .

The presence of halogen substituents (chlorine and fluorine) on the phenyl ring contributes to the compound's unique electronic properties, affecting its reactivity and binding characteristics in biological systems. These halogens enhance its binding affinity and selectivity for biological targets, potentially allowing it to function as either an agonist or antagonist in biochemical pathways.

Synthesis and Production Methods

Synthetic Routes

The synthesis of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine typically involves multiple steps, starting from appropriate phenyl precursors. The chiral center can be established through asymmetric synthesis techniques or resolution of racemic mixtures to obtain the pure R-enantiomer.

Common approaches may include:

-

Reduction of the corresponding ketoxime or ketone followed by resolution

-

Asymmetric hydrogenation of prochiral imines

-

Enzymatic resolution of racemic amines

-

Chiral auxiliary-assisted synthesis

Industrial Production

In industrial settings, the production of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine often utilizes advanced methods such as continuous flow reactors and automated systems. These techniques provide several advantages over batch processes:

-

Better control over reaction conditions

-

Enhanced scalability for commercial production

-

Improved consistency in stereochemical purity

-

Higher efficiency and yield

The compound is typically produced in research-grade purity (≥95%) for laboratory use and is available commercially in various quantities, from milligrams for research purposes to larger amounts for industrial applications .

Chemical Reactivity

Functional Group Reactivity

The primary amine group in (R)-1-(3-Chloro-5-fluorophenyl)ethanamine serves as a key reactive site, enabling various transformations. The compound can participate in numerous chemical reactions typical of primary amines, including:

-

Alkylation reactions to form secondary or tertiary amines

-

Acylation reactions to form amides

-

Reductive amination with aldehydes or ketones

-

Formation of imines or Schiff bases

-

Nucleophilic substitution reactions

Influence of Halogen Substituents

The chlorine and fluorine atoms on the phenyl ring significantly influence the compound's electronic properties and reactivity patterns. These halogen substituents:

-

Withdraw electron density from the aromatic ring through inductive effects

-

Alter the acidity/basicity of the amine group

-

Create specific electronic and steric environments that can affect stereoselectivity in reactions

-

Provide sites for potential cross-coupling reactions under appropriate conditions

Applications in Research and Development

As a Synthetic Building Block

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine serves as an important building block in organic synthesis due to its reactive amine functionality and defined stereochemistry. It is frequently used in the construction of more complex molecules, particularly those requiring specific three-dimensional arrangements.

The compound is utilized in:

-

Synthesis of pharmaceutical intermediates

-

Development of chiral ligands for asymmetric catalysis

-

Preparation of biologically active compounds

-

Construction of molecules with specific stereochemical requirements

Applications in Medicinal Chemistry

In medicinal chemistry, (R)-1-(3-Chloro-5-fluorophenyl)ethanamine has gained attention due to its potential interactions with biological targets. Its chiral nature is particularly important as different enantiomers often exhibit different biological activities.

The compound has been investigated for potential applications in:

-

Development of central nervous system (CNS) active compounds

-

Protein degradation studies as it is classified as a protein degrader building block

-

Drug discovery programs focusing on stereoselective biological interactions

-

Structure-activity relationship studies involving halogenated phenethylamines

Pharmaceutical Research

The unique structure of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine makes it valuable for pharmaceutical research, particularly in areas requiring compounds with specific three-dimensional arrangements for optimal receptor binding. Its application extends to:

-

Development of potential drug candidates

-

Structure-based drug design efforts

-

Fragment-based lead discovery approaches

-

Pharmacophore modeling studies

Comparative Analysis with Related Compounds

Structural Analogues and Derivatives

To better understand the unique properties of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine, it is helpful to compare it with structurally related compounds. The following table presents a comparative analysis of this compound with several analogues:

Structure-Activity Relationships

The specific arrangement of atoms in (R)-1-(3-Chloro-5-fluorophenyl)ethanamine, particularly the positioning of the halogen substituents and the stereochemistry at the chiral center, critically influences its biological activity. The halogens enhance binding affinity and selectivity for biological targets, while the R-configuration at the stereogenic center determines the three-dimensional orientation of key functional groups.

Current Research and Future Perspectives

Current research involving (R)-1-(3-Chloro-5-fluorophenyl)ethanamine focuses on exploring its potential in medicinal chemistry and as a versatile building block in organic synthesis. Its unique structural features, particularly the combination of halogens on the aromatic ring and the defined stereochemistry, make it an interesting subject for various chemical and biological studies.

Future research directions may include:

-

Investigation of its activity in specific biological pathways

-

Development of novel synthetic methodologies using this compound as a substrate

-

Exploration of its potential in asymmetric catalysis

-

Studies on its interactions with specific receptors or enzymes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume